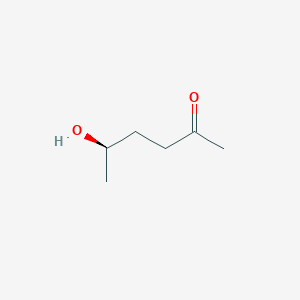

(5R)-5-hydroxyhexan-2-one

Description

Overview of Chiral Molecules and Their Importance in Advanced Chemical Synthesis Research

Chiral molecules are fundamental to life itself; amino acids, sugars, and even the DNA that encodes our genetic information are all chiral. nih.gov This inherent chirality in biological systems means that enzymes and receptors, themselves chiral, often interact differently with the two enantiomers of a chiral compound. rsc.orgrroij.com Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992 for the development of chiral drugs, emphasizing the need to understand the properties of each enantiomer. nih.govrsc.orgnih.gov

This has spurred extensive research into asymmetric synthesis, the process of selectively producing a single enantiomer of a chiral molecule. rsc.orgrroij.com The ability to control the stereochemical outcome of a reaction is a hallmark of modern chemical synthesis, enabling the creation of complex molecules with precisely defined three-dimensional structures. nih.gov Chiral building blocks, which are enantiomerically pure compounds that can be incorporated into larger molecules, are crucial tools in this endeavor. nih.gov

The Position of (5R)-5-hydroxyhexan-2-one within the Landscape of Chiral Building Blocks

Within the diverse family of chiral building blocks, hydroxyketones represent a particularly valuable class of compounds. The presence of both a hydroxyl (-OH) and a ketone (C=O) functional group provides versatile handles for further chemical transformations, allowing for the construction of more complex chiral molecules such as amino alcohols, diols, and lactones. nih.gov

This compound, a specific enantiomer of 5-hydroxyhexan-2-one, is a notable example of such a chiral building block. nih.govchemicalbook.com Its structure, featuring a hydroxyl group at the chiral center on the fifth carbon and a ketone group on the second carbon, makes it a useful precursor in various synthetic pathways. nih.gov Research has demonstrated its synthesis in high enantiopurity, often through biocatalytic methods. researchgate.net For instance, the whole-cell reduction of 2,5-hexanedione (B30556) using Lactobacillus kefiri has been shown to produce this compound with an enantiomeric excess greater than 99%. researchgate.netcore.ac.uk This high level of stereocontrol is critical for its application in the synthesis of other enantiomerically pure compounds.

The following table provides key identifiers and properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| CAS Number | 65709-73-1 |

| ChEBI ID | CHEBI:78817 |

| Configuration | R |

(Data sourced from PubChem and ChemicalBook) nih.govchemicalbook.com

Research Challenges and Opportunities in the Synthesis and Application of Enantiopure Hydroxyketones

The synthesis of enantiopure hydroxyketones is not without its challenges. Traditional chemical methods can require harsh conditions and may lead to side reactions or a mixture of enantiomers, necessitating difficult and costly purification steps. nih.gov Achieving high enantioselectivity, the preferential formation of one enantiomer over the other, remains a significant hurdle in many chemical syntheses. nih.gov

However, these challenges also present significant opportunities for innovation. The development of new catalytic systems, including both metal-based and organocatalysts, is an active area of research aimed at improving the efficiency and selectivity of hydroxyketone synthesis. nih.govresearchgate.net Furthermore, biocatalysis, which utilizes enzymes or whole microbial cells, has emerged as a powerful and environmentally friendly alternative. nih.govresearchgate.netmetu.edu.tr Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov The use of microorganisms like Lactobacillus kefir to produce this compound exemplifies the potential of this approach. researchgate.netcore.ac.uk

The applications of enantiopure hydroxyketones are vast and continue to expand. They are not only intermediates in the synthesis of pharmaceuticals and agrochemicals but are also used in the creation of advanced materials. nih.govhilarispublisher.com As research deepens our understanding of chiral chemistry and catalysis, the development of novel methods for synthesizing these valuable building blocks will undoubtedly unlock new possibilities in science and technology. hilarispublisher.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(5R)-5-hydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |

InChI Key |

ZSDLLTJVENEIDW-RXMQYKEDSA-N |

SMILES |

CC(CCC(=O)C)O |

Isomeric SMILES |

C[C@H](CCC(=O)C)O |

Canonical SMILES |

CC(CCC(=O)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 5r 5 Hydroxyhexan 2 One and Its Enantiomers

Biocatalytic Approaches to Enantiopure (5R)-5-hydroxyhexan-2-one

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, providing an alternative to traditional chemical methods. oup.com The production of enantiopure this compound is a key example of the successful application of biocatalytic reductions.

Whole-Cell Bioreduction Strategies

Whole-cell biotransformations are frequently employed for the synthesis of chiral alcohols due to the presence of intracellular cofactor regeneration systems, which circumvents the need for expensive external cofactor addition. core.ac.ukorganic-chemistry.org Various microorganisms have been screened for their ability to stereoselectively reduce 2,5-hexanedione (B30556).

Lactobacillus kefiri has been identified as a particularly effective biocatalyst for the production of this compound from 2,5-hexanedione. researchgate.netnih.govsci-hub.se This bacterium exhibits high R-selectivity, yielding the desired product with an enantiomeric excess often exceeding 99%. researchgate.netnih.govsci-hub.se The process involves the reduction of one of the two ketone groups in 2,5-hexanedione, leading to the formation of the chiral hydroxyketone. core.ac.uk Further reduction can lead to the formation of (2R,5R)-hexanediol, and thus reaction conditions must be carefully controlled to favor the production of the mono-reduced product. core.ac.ukresearchgate.net

The use of Lactobacillus kefiri DSM 20587 has been extensively studied for this transformation. core.ac.ukresearchgate.netnih.govresearchgate.netebi.ac.uk Resting cells of this strain have demonstrated the ability to quantitatively convert 2,5-hexanedione to (2R,5R)-hexanediol with excellent enantio- and diastereoselectivity (>99%) when the reaction is allowed to proceed to completion. core.ac.ukresearchgate.net However, by carefully managing the reaction parameters, the intermediate this compound can be isolated as the major product. core.ac.uk

While Lactobacillus kefiri is a prominent example, other microbial strains have also been investigated for the enantioselective reduction of diketones. mdpi.comnih.govtandfonline.comconicet.gov.ar For instance, various yeast strains, such as Saccharomyces cerevisiae, are known to reduce dicarbonyl compounds, although they may exhibit different stereoselectivities. oup.comnih.gov For the production of the (S)-enantiomer, (5S)-hydroxy-2-hexanone, whole cells of Saccharomyces cerevisiae L13 have been shown to be effective, surpassing the chemoselectivity of some isolated enzymes. nih.gov

The screening of diverse microbial libraries, including bacteria and fungi, is a common strategy to identify novel biocatalysts with desired selectivities for specific ketone reductions. mdpi.comnih.gov For example, strains of Bacillus cereus and Rhizopus oryzae have been used for the selective reduction of diaryl diketones. mdpi.com The choice of microbial strain can significantly impact the enantiomeric excess and yield of the resulting chiral alcohol. mdpi.com

| Microbial Strain | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Lactobacillus kefiri DSM 20587 | 2,5-Hexanedione | This compound | >99% | researchgate.netnih.govsci-hub.se |

| Saccharomyces cerevisiae L13 | 2,5-Hexanedione | (5S)-hydroxy-2-hexanone | >99% | nih.gov |

| Bacillus cereus Tim-r01 | Benzil | (S)-Benzoin | 94% | mdpi.com |

| Rhizopus oryzae ATCC 9363 | Benzil | (R)-Benzoin | >99% | mdpi.com |

To maximize the yield and selectivity of this compound production, several biotransformation parameters must be optimized. mdpi.com These include pH, temperature, substrate and cosubstrate concentrations, and the choice of reactor configuration. researchgate.net

For the reduction of 2,5-hexanedione by Lactobacillus kefiri, optimal conditions for the production of the diol have been found to be a pH of 6 and a temperature of 30°C, with equimolar amounts of substrate and the cosubstrate, glucose. core.ac.ukresearchgate.net Glucose is essential as it provides the reducing equivalents (NADPH) necessary for the alcohol dehydrogenase activity within the cells. core.ac.ukresearchgate.net

The transition from a batch reactor to a continuous plug flow reactor (PFR) has been shown to significantly improve the space-time yield for the production of this compound using immobilized Lactobacillus kefiri. researchgate.netnih.gov In a PFR setup, a high selectivity of 95% and a space-time yield of 87 g L⁻¹ day⁻¹ were achieved. researchgate.netnih.govebi.ac.uk The immobilized biocatalyst also demonstrated good operational stability, retaining 68% of its initial activity after six days of continuous operation. researchgate.netnih.gov

| Parameter | Optimal Value/Condition | Outcome | Reference |

| pH | 6 | Maximum yield of (2R,5R)-hexanediol | core.ac.ukresearchgate.net |

| Temperature | 30°C | Maximum yield of (2R,5R)-hexanediol | core.ac.ukresearchgate.net |

| Cosubstrate | Equimolar glucose | Quantitative yield of (2R,5R)-hexanediol | core.ac.ukresearchgate.net |

| Reactor Type | Plug Flow Reactor (with immobilized cells) | 95% selectivity for this compound | researchgate.netnih.gov |

| Space-Time Yield (PFR) | 87 g L⁻¹ day⁻¹ | High productivity of this compound | researchgate.netnih.govebi.ac.uk |

Other Microbial Strains and Their Enantioselective Capabilities

Enzyme-Catalyzed Stereoselective Synthesis

The use of isolated enzymes offers advantages such as higher purity and the absence of side reactions often associated with whole-cell systems. frontiersin.org Alcohol dehydrogenases (ADHs) are the key enzymes responsible for the stereoselective reduction of ketones. frontiersin.org

An (R)-specific, NADP-dependent alcohol dehydrogenase from Lactobacillus kefiri has been isolated, cloned, and characterized. researchgate.net This enzyme exhibits broad substrate specificity and is highly effective for the stereoselective reduction of various ketones to their corresponding (R)-alcohols with excellent enantiomeric excess (>99%). researchgate.net The gene encoding this ADH consists of 759 base pairs, translating to a protein of 252 amino acids. researchgate.net The recombinant enzyme, when expressed in Escherichia coli, showed a maximum activity at 50°C and a pH of 7.0. researchgate.net

For the production of the (S)-enantiomer, (5S)-hydroxy-2-hexanone, a thermostable 3-hydroxybutyryl-CoA dehydrogenase (HBD) from Thermus thermophilus HB8 has been identified as an S-selective enzyme for the reduction of 2,5-hexanedione. researchgate.net This enzyme is notable for its resistance to high substrate concentrations. researchgate.net

In enzyme-catalyzed reactions, the regeneration of the expensive nicotinamide (B372718) cofactor (NADH or NADPH) is crucial for economic feasibility. core.ac.ukmdpi.com This is often achieved by coupling the primary reaction with a secondary dehydrogenase, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), which oxidizes a cheap cosubstrate like formate or glucose to regenerate the cofactor. researchgate.netcore.ac.ukrsc.org

Role of 3-hydroxybutyryl-CoA Dehydrogenase for (5S)-5-hydroxyhexan-2-one Synthesis

A key enzyme in the production of (5S)-5-hydroxyhexan-2-one is a putative 3-hydroxybutyryl-CoA dehydrogenase (HBD) from the thermophilic organism Thermus thermophilus HB8. researchgate.net This enzyme demonstrates S-selective reduction of 2,5-hexanedione to yield (5S)-5-hydroxyhexan-2-one. researchgate.net A notable characteristic of this HBD is its resistance to high concentrations of the substrate, 2,5-hexanedione, allowing for biotransformations with initial substrate concentrations as high as 250 mM. researchgate.net This robustness has enabled the production of optically pure (5S)-hydroxyhexan-2-one at a final concentration of 169 ± 3 mM in a biocatalytic batch process, achieving a space-time-yield of 3.9 g/L/h. researchgate.net The use of calcium carbonate as a buffering agent was crucial in attaining these high product titers. researchgate.net

The 3-hydroxybutyryl-CoA dehydrogenase family of enzymes are oxidoreductases that catalyze the reversible reaction between (S)-3-hydroxybutanoyl-CoA and NADP+ to form acetoacetyl-CoA, NADPH, and H+. wikipedia.org They are also known by several other names, including beta-hydroxybutyryl coenzyme A dehydrogenase and L-(+)-3-hydroxybutyryl-CoA dehydrogenase. wikipedia.org Enzymes from this family, such as the one from Clostridium acetobutylicum, have shown remarkable stability at high temperatures (T > 60 °C), a wide pH range (4–11), and in the presence of solvents like 1-butanol (B46404) and ethanol. researchgate.net

The catalytic mechanism of 3-hydroxybutyryl-CoA dehydrogenase from Faecalibacterium prausnitzii A2-165 involves the binding of NAD+ followed by the substrate, acetoacetyl-CoA. mdpi.com Upon substrate binding, a conformational change occurs, shrinking the catalytic cavity. mdpi.com A key residue, His136, acts as a proton donor, facilitating the reduction of acetoacetyl-CoA to 3-hydroxybutyryl-CoA. mdpi.com

Cofactor Regeneration Systems in Enzymatic Reactions for Hydroxyketone Synthesis

The application of alcohol dehydrogenases (ADHs) in the synthesis of chiral hydroxyketones is economically viable only with efficient cofactor regeneration systems, as these enzymes require nicotinamide cofactors (NADH or NADPH). nih.gov In these systems, a co-substrate is oxidized to a co-product, which accumulates in the reaction mixture. nih.gov

Enzyme-Coupled Regeneration:

A common strategy involves using a second enzyme and a "sacrificial" co-substrate to regenerate the cofactor. For instance, in the reduction of a ketone, where NADH is oxidized to NAD+, a second dehydrogenase can be used to oxidize a co-substrate (e.g., an alcohol) and reduce NAD+ back to NADH. nih.govrsc.org

Substrate-Coupled Regeneration: An atom-efficient approach is to use the co-product of the regeneration step as a substrate for another reaction in the cascade. nih.gov For example, in a two-step enzymatic cascade for producing a 1,2-diol, the co-product of the ADH-catalyzed reduction (e.g., benzaldehyde) can serve as a substrate for the initial carboligation step. nih.gov

Common Co-substrates: Isopropyl alcohol is frequently used as a co-substrate for cofactor regeneration, being oxidized to acetone. rsc.org In preparative-scale biotransformations, this method has achieved turnover numbers (TONs) for NADH in the range of 300–450. rsc.org Other systems utilize hydrogen gas with a hydrogenase to reduce NAD+ to NADH. oup.comnih.gov

Whole-Cell Systems:

Whole-cell biocatalysts offer the advantage of containing the necessary enzymes and cofactor regeneration machinery within the cell. nih.gov For example, in the production of (5R)-hydroxyhexan-2-one using Lactobacillus kefiri, inexpensive glucose is added to the system to regenerate the required cofactors. nih.gov

Electrochemical and Photochemical Regeneration:

Alternative methods for cofactor regeneration are also being explored:

Electrochemical Regeneration: This can occur directly at an electrode, via a mediator, or with the help of a second biocatalyst. uniovi.es A system using diaphorase immobilized in a redox polymer has shown high efficiency in producing bioactive NADH. acs.org

Photochemical Regeneration: Light-based systems can also be employed for cofactor cycling. uniovi.es One example involves a bio-inspired microreactor using TiO2 nanoparticles to link a photocatalytic system to the enzymatic reaction for NAD+/NADH cycling. mdpi.com

The choice of regeneration system is critical, as the accumulation of co-products can inhibit the main reaction or complicate downstream processing. nih.gov

Immobilization Techniques for Biocatalysts in this compound Production

Common immobilization techniques include:

Adsorption: Relies on non-covalent interactions between the biocatalyst and a solid support. nih.gov

Entrapment/Encapsulation: Involves enclosing the biocatalyst within a porous matrix. mdpi.commdpi.com

Covalent Bonding: Forms a stable chemical link between the biocatalyst and the support. mdpi.com

Sodium Cellulose (B213188) Sulfate (B86663) as an Encapsulation Matrix

Sodium cellulose sulfate (SCS) has been identified as a particularly suitable encapsulation matrix for the immobilization of Lactobacillus kefiri cells in the production of this compound. researchgate.netnih.gov SCS is a water-soluble cellulose derivative that can be used to form microcapsules for encapsulating biological materials like cells and enzymes due to its biocompatibility. researchgate.netwipo.int

In the specific application for this compound synthesis, an immobilization yield of 40% was achieved using SCS. researchgate.netnih.gov The encapsulation process involves polyelectrolyte complexation, where the polyanionic SCS interacts with a polycationic polymer. researchgate.net This method provides a favorable microenvironment for the encapsulated cells. researchgate.net

Impact of Immobilization on Biocatalyst Activity and Stability in this compound Synthesis

Immobilization can significantly alter the properties of a biocatalyst. researchgate.netmdpi.com While it often leads to enhanced stability, a decrease in initial catalytic activity is a common trade-off. nih.govresearchgate.net

The immobilized biocatalyst demonstrated high stability, retaining 68% of its residual activity after six days of continuous operation in a plug flow reactor. nih.govresearchgate.net This setup achieved a high selectivity of 95% and a space-time yield of 87 g L⁻¹ day⁻¹. researchgate.netnih.gov The improved stability and reusability afforded by immobilization are crucial for the economic feasibility of the process. researchgate.net

| Parameter | Value | Reference |

| Immobilization Matrix | Sodium Cellulose Sulfate | researchgate.net, nih.gov |

| Biocatalyst | Lactobacillus kefiri DSM 20587 | researchgate.net, nih.gov |

| Immobilization Yield | 40% | researchgate.net, nih.gov |

| Reactor Setup | Plug Flow Reactor | researchgate.net, nih.gov |

| Selectivity | 95% | researchgate.net, nih.gov |

| Space-Time Yield | 87 g L⁻¹ day⁻¹ | researchgate.net, nih.gov |

| Residual Activity | 68% after 6 days | researchgate.net, nih.gov |

| Enantiomeric Excess | >99% | researchgate.net, nih.gov |

Chemoenzymatic Synthetic Routes towards this compound and Analogues

Chemoenzymatic synthesis combines the high selectivity of biocatalysis with the broad scope of chemical reactions to create efficient and novel synthetic pathways. mdpi.com This approach is particularly valuable for producing chiral molecules like this compound.

A key chemoenzymatic strategy involves the use of enzymes for stereoselective transformations of chemically synthesized intermediates. For instance, the synthesis of chiral enantiopure 2-(1H-imidazol-yl)cycloalkanols has been achieved through a chemoenzymatic route involving a chemical ring-opening reaction followed by a chiral resolution step catalyzed by the lipase (B570770) Novozym 435. nih.gov

While specific chemoenzymatic routes for this compound are not extensively detailed in the provided context, the principles can be applied. A potential route could involve the chemical synthesis of the precursor 2,5-hexanedione, followed by the highly enantioselective reduction of one of the ketone groups using a whole-cell biocatalyst like Lactobacillus kefiri or a specific alcohol dehydrogenase. nih.govresearchgate.net In batch reactions, the intermediate (R)-5-hydroxyhexan-2-one accumulates before being further converted to (2R,5R)-hexanediol, indicating that controlling the reaction conditions is crucial for isolating the desired hydroxyketone. researchgate.net

Another example of a chemoenzymatic process is the oxidation of alkenes to epoxides using peracetic acid, where a lipase is used to regenerate the peracetic acid from acetic acid and hydrogen peroxide. nih.gov Such integrated systems highlight the potential for combining chemical and biological steps to achieve efficient and sustainable syntheses.

Chemical Synthetic Pathways and Their Stereochemical Control (Excluding basic identification)

The purely chemical synthesis of enantiomerically pure this compound presents challenges in achieving high stereochemical control.

One approach to synthesizing γ-hydroxy ketones involves the Clemmensen reduction. However, this method can lead to a mixture of products. For example, the Clemmensen reduction of a specific diketone yielded not only the desired γ-hydroxy ketone but also other products, necessitating careful separation and purification.

The oxidation of diols can also be employed. For instance, the oxidation of cyclohexane-1,4-diol with silver carbonate (Ag₂CO₃) can produce 4-hydroxycyclohexanone. acs.org However, controlling the oxidation to prevent the formation of the corresponding dione (B5365651) is a significant challenge. acs.org Similarly, the controlled oxidation of 3-hexanol (B165604) using pyridinium (B92312) chlorochromate (PCC) can yield 3-hydroxyhexan-2-one, but over-oxidation to 2,3-hexanedione (B1216139) is a common side reaction that requires precise stoichiometric control.

For the synthesis of this compound, a biocatalytic reduction of 2,5-hexanedione often proves superior in terms of stereoselectivity. In batch reactions for the synthesis of (2R,5R)-hexanediol, the intermediate (R)-5-hydroxyhexan-2-one is observed to accumulate initially. researchgate.net This suggests that by carefully controlling the reaction time and conditions, it is possible to isolate the desired this compound before it is further reduced. Fine-tuning the feed rate of the substrate and co-substrate in a molar ratio of 1:1 has been shown to significantly increase the selectivity towards the diol product, implying that altering these parameters could favor the accumulation of the hydroxyketone intermediate. researchgate.net

Non-Enantioselective Chemical Reduction of Precursors (e.g., 2,5-hexanedione to 5-hydroxyhexan-2-one)

The non-enantioselective chemical reduction of 2,5-hexanedione serves as a direct route to 5-hydroxyhexan-2-one. This transformation involves the selective reduction of one of the two ketone functionalities. A variety of chemical reducing agents and catalytic systems can accomplish this, typically resulting in a mixture of the desired monohydroxy ketone and the fully reduced product, 2,5-hexanediol (B147014).

One established method for the reduction of ketones is the Meerwein-Ponndorf-Verley (MPV) reduction. wikipedia.orgmdpi.com This reaction utilizes an aluminum alkoxide, such as aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, commonly isopropanol. wikipedia.org The MPV reduction is known for its chemoselectivity in reducing aldehydes and ketones. wikipedia.org Specific applications of a Meerwein-Ponndorf-Verley-type reduction have been explored for dicarbonyl compounds to yield hydroxy carbonyl compounds. lookchem.com

Catalytic hydrogenation represents another significant approach. The reduction of 2,5-hexanedione can be achieved using heterogeneous catalysts. For instance, catalytic transfer hydrogenation over a ruthenium on carbon (Ru/C) catalyst in 2-propanol at 80°C has been shown to fully convert 2,5-hexanedione. udel.edu The resulting product mixture, however, contains both the partially reduced 2,5-hexanediol and cyclized products like 2,5-dimethyltetrahydrofuran (B89747) and 2,5-dimethyl-2,3-dihydrofuran. udel.edu

The use of modified nickel catalysts has also been investigated. In studies focused on enantioselective hydrogenation, finely divided nickel catalysts modified with sodium bromide and L-(+)-tartaric acid were used for the reduction of 2,5-hexanedione. lookchem.com Interestingly, these systems exhibited low enantioselectivities for the formation of 5-hydroxy-2-hexanone (B1204603), indicating that under these or similar conditions, a largely racemic product is obtained. lookchem.com

The following table summarizes research findings on the non-enantioselective chemical reduction of 2,5-hexanedione.

| Precursor | Catalyst/Reagent | Reaction Type | Key Findings |

| 2,5-Hexanedione | Aluminum Alkoxides | Meerwein-Ponndorf-Verley Reduction | A standard method for ketone reduction, applicable to dicarbonyls to produce hydroxy carbonyls. wikipedia.orgmdpi.comlookchem.com |

| 2,5-Hexanedione | Ru/C | Catalytic Transfer Hydrogenation | Leads to complete conversion of the precursor, but yields a mixture of 2,5-hexanediol and cyclized furan (B31954) derivatives. udel.edu |

| 2,5-Hexanedione | NaBr/L-(+)-tartaric acid modified Nickel | Catalytic Hydrogenation | Originally studied for enantioselectivity, but showed low enantiomeric excess for 5-hydroxy-2-hexanone formation. lookchem.com |

It is important to note that controlling the partial reduction of 2,5-hexanedione to favor the formation of 5-hydroxyhexan-2-one over the diol remains a key challenge in these non-enantioselective methods. The reaction conditions, including temperature, pressure, and catalyst choice, play a crucial role in the product distribution.

Reaction Engineering and Process Optimization for 5r 5 Hydroxyhexan 2 One Production

Reactor Design and Operation for High-Yield Biocatalysis

The choice of reactor configuration and its operational parameters are paramount in achieving high yields and enantiomeric purity of (5R)-5-hydroxyhexan-2-one. The biocatalytic reduction of 2,5-hexanedione (B30556) is the primary route, often employing whole cells of microorganisms like Lactobacillus kefiri. nih.govresearchgate.net

Batch Reactor Systems and Their Performance Characteristics

Batch reactors are a common starting point for biocatalytic process development. In the production of this compound, batch reductions of 2,5-hexanedione have demonstrated high initial production rates. core.ac.uk For instance, using wild-type Lactobacillus kefiri, an initial production rate of 125 g/L/d has been reported. core.ac.uk

| Biocatalyst | Substrate | Initial Production Rate (g/L/d) | Biocatalyst Consumption (gbiocat/gproduct) | Total Turnover Number (molproduct/molNADP+) |

|---|---|---|---|---|

| Wild Type Lactobacillus kefiri | 2,5-hexanedione | 125 | 0.7 | 225 |

Continuous Flow Bioreactors (e.g., Plug Flow Reactors, Membrane Reactors)

Continuous flow bioreactors offer significant advantages over batch systems for the production of this compound, including improved productivity and process stability. nih.govmdpi.com

Plug Flow Reactors (PFRs): The use of a plug flow reactor has been shown to be a highly suitable setup for synthesizing this compound as the main product. researchgate.net In one study, immobilized whole cells of Lactobacillus kefiri in a PFR achieved a high selectivity of 95% and a space-time yield of 87 g/L/day. nih.govresearchgate.net This represented a 14- and 23-fold increase in productivity compared to batch reactors with immobilized and free cells, respectively. mdpi.com The biocatalyst in this system also demonstrated good operational stability, retaining 68% of its residual activity after six days of continuous operation. nih.govresearchgate.net

Membrane Reactors: Continuously operated membrane reactors are another effective strategy. In a 2-L membrane reactor using resting whole cells of Lactobacillus kefiri DSM 20587 for the reduction of 2,5-hexanedione, a space-time yield of 64 g/L/day for (2R,5R)-hexanediol was achieved over five days. researchgate.net While the primary product in this case was the diol, the process involves the intermediate formation of this compound. The use of a membrane allows for cell retention and continuous product removal, which can help mitigate product inhibition. researchgate.netbeilstein-journals.org

| Reactor Type | Biocatalyst | Selectivity (%) | Space-Time Yield (g/L/day) | Operational Stability |

|---|---|---|---|---|

| Plug Flow Reactor | Immobilized Lactobacillus kefiri | 95 | 87 | 68% residual activity after 6 days |

| Membrane Reactor | Lactobacillus kefiri DSM 20587 | 78 (for diol) | 64 (for diol) | Continuous production over 5 days |

Enhanced Mass Transfer and Resource Efficiency in Flow Chemistry for Hydroxyketone Production

Flow chemistry offers inherent advantages for biocatalysis by enhancing mass transfer and improving resource efficiency. mdpi.com The high surface-area-to-volume ratio in microreactors and packed-bed reactors minimizes diffusion limitations for substrates and products. mdpi.com This is particularly beneficial for reactions that are limited by the diffusion of substrate or product. nih.gov

Strategies for Improving Space-Time Yield and Productivity

A key objective in process optimization is to maximize the space-time yield (STY), which is the amount of product formed per unit volume of reactor per unit time. Several strategies have been successfully employed to enhance STY and productivity in this compound bioproduction.

One of the most effective strategies is the transition from batch to continuous flow systems. As previously mentioned, switching from a batch to a plug flow reactor for the reduction of 2,5-hexanedione using immobilized Lactobacillus kefiri resulted in a significant increase in space-time yield to 87 g/L/day. nih.govresearchgate.net This improvement is attributed to the superior mass transfer and reduced inhibition in the continuous setup. nih.govmdpi.com

Substrate Tolerance and Product Inhibition Studies in this compound Bioproduction

The performance of biocatalytic systems can be significantly affected by substrate tolerance and product inhibition. High concentrations of the substrate, 2,5-hexanedione, can be inhibitory to some microorganisms. However, certain enzymes, such as a putative 3-hydroxybutyryl-CoA dehydrogenase from Thermus thermophilus HB8, have shown resistance to high concentrations of 2,5-hexanedione. researchgate.net This enzyme was able to convert initial substrate concentrations of up to 250 mM. researchgate.net

Product inhibition is another critical factor. The accumulation of this compound or the subsequent diol product can inhibit the activity of the biocatalyst. mdpi.com Continuous flow reactors, particularly membrane reactors, are advantageous in this regard as they allow for the continuous removal of the product, thereby minimizing its inhibitory effects. researchgate.netbeilstein-journals.org

pH Control and Buffering Strategies in Bioreactions for this compound

Maintaining an optimal pH is crucial for the activity and stability of biocatalysts. In the biocatalytic reduction of 2,5-hexanedione, pH shifts can occur due to the production of acidic or basic byproducts. For instance, when glucose is used as a cosubstrate for cofactor regeneration with Lactobacillus kefiri, lactic acid is produced, which can lower the pH of the reaction medium. beilstein-journals.org

To counteract this, effective pH control and buffering strategies are necessary. In continuous processes, this can be achieved by the constant addition of a base, such as sodium hydroxide, to the reactor. beilstein-journals.org Another effective strategy is the use of buffering compounds. The application of calcium carbonate as a buffering agent has been shown to be key in achieving high product titers in the production of (5S)-hydroxyhexane-2-one, a stereoisomer of the target compound. researchgate.net This approach helps to maintain a stable pH environment, which is essential for sustained enzyme activity. researchgate.netmdpi.com

Biological Metabolism and Biosynthesis Pathways Involving 5 Hydroxyhexan 2 One

Occurrence and Metabolic Fate of 5-hydroxyhexan-2-one in Biological Systems (Excluding human clinical)

(5R)-5-hydroxyhexan-2-one is a significant metabolite in the biotransformation of n-hexane and its derivatives in various biological systems. Its occurrence is primarily linked to exposure to these hexacarbon compounds.

In animal models, the metabolic fate of n-hexane involves a series of oxidative reactions. Studies on rats exposed to n-hexane have identified several metabolites in urine, including glucuronide conjugates. ebi.ac.uknih.gov Among these, 5-hydroxy-2-hexanone-G, the glucuronidated form of 5-hydroxyhexan-2-one, was characterized using liquid chromatography-mass spectrometry (LC-MS). ebi.ac.uknih.gov The parent compound, n-hexane, is initially oxidized by cytochrome P450 enzymes to alcohols like 2-hexanol (B165339), which is then further metabolized to ketones and diols. researchgate.net This metabolic cascade ultimately leads to the formation of 5-hydroxy-2-hexanone (B1204603), which is then conjugated with glucuronic acid for excretion. ebi.ac.uknih.gov

Research on hens has also shed light on the metabolism of related compounds. Following a dermal dose of [14C]2,5-hexanedione, radioactivity was detected in various tissues, with the highest concentrations found in bile, liver, and kidney. ebi.ac.uk 5-hydroxy-2-hexanone is an intermediate in the metabolic pathway of 2-hexanone (B1666271), which can be oxidized to the neurotoxic metabolite 2,5-hexanedione (B30556) or reduced to 2,5-hexanediol (B147014). vulcanchem.com In vitro studies have shown that 5-hydroxy-2-hexanone exhibits a slight inhibitory effect on key enzymes in glycolysis, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and phosphofructokinase (PFK). ebi.ac.uknih.gov

The primary route of elimination for these metabolites is through urine as conjugates. ebi.ac.uknih.gov The detection of 5-hydroxy-2-hexanone-G underscores its role as a key intermediate in the detoxification and elimination pathway of n-hexane metabolites in rats. ebi.ac.uknih.gov

Enzymatic Transformations of n-Hexane Metabolites and Formation of 5-hydroxy-2-hexanone

The formation of 5-hydroxy-2-hexanone is a crucial step in the metabolic pathway of n-hexane, a common industrial solvent. This biotransformation is mediated by a series of enzymatic reactions, primarily involving cytochrome P450 monooxygenases. researchgate.net

The metabolic activation of n-hexane begins with ω-1 hydroxylation, a reaction catalyzed by cytochrome P450 isozymes. researchgate.netresearchgate.net This initial oxidation predominantly converts n-hexane into 2-hexanol. researchgate.net Following this, 2-hexanol undergoes further oxidation to become 2-hexanone (also known as methyl n-butyl ketone). researchgate.netnih.gov

The subsequent and critical step is the further hydroxylation of 2-hexanone at the opposite end of the carbon chain, which yields 5-hydroxy-2-hexanone. researchgate.netvulcanchem.com This metabolite exists in a metabolic equilibrium, as it can be either oxidized to form the ultimate neurotoxic agent, 2,5-hexanedione, or reduced to 2,5-hexanediol. vulcanchem.comresearchgate.net The conversion to 2,5-hexanedione is particularly significant from a toxicological standpoint, as this γ-diketone is responsible for the peripheral neuropathy associated with chronic hexacarbon exposure. researchgate.netnih.gov

This sequence highlights that 5-hydroxy-2-hexanone is a direct precursor to the neurotoxic metabolite 2,5-hexanedione. researchgate.netresearchgate.netnih.gov In vitro studies on various enzymes have shown that while n-hexane and 2-hexanol have no significant effect on glycolytic enzymes, 5-hydroxy-2-hexanone and 2,5-hexanediol exhibit a slight inhibitory effect on glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and phosphofructokinase (PFK). nih.gov

Biotransformation of (2,5)-hexanedione to 5-hydroxyhexan-2-one in Microorganisms

The biotransformation of 2,5-hexanedione into the chiral hydroxyketone, this compound, has been extensively studied using various microorganisms as whole-cell biocatalysts. This stereoselective reduction is of significant interest for producing enantiomerically pure compounds that can serve as valuable building blocks in chemical synthesis.

Lactobacillus kefir has emerged as a particularly effective microorganism for this transformation. mdpi.comdntb.gov.uaresearchgate.netcore.ac.uksci-hub.senih.gov Whole-cell reduction of 2,5-hexanedione using Lactobacillus kefiri DSM 20587 has been shown to produce (5R)-hydroxyhexane-2-one with an enantiomeric excess (ee) greater than 99%. mdpi.comresearchgate.netsci-hub.senih.gov To enhance the process, cell immobilization techniques have been employed. When L. kefiri cells were immobilized in sodium cellulose (B213188) sulfate (B86663), they demonstrated high selectivity (95%) and a space-time yield of 87 g L⁻¹ day⁻¹ in a plug flow reactor. mdpi.comresearchgate.net This immobilized system maintained 68% of its residual activity after six days of continuous operation. mdpi.comnih.gov

Other microorganisms and enzymatic systems have also been explored. For the production of the opposite enantiomer, (5S)-hydroxyhexane-2-one, a putative 3-hydroxybutyryl-CoA dehydrogenase from the thermophilic organism Thermus thermophilus HB8 was identified. researchgate.net When this S-selective enzyme was co-expressed in Escherichia coli, it efficiently reduced 2,5-hexanedione, achieving a final product concentration of 169 ± 3 mM with high optical purity. researchgate.net

The table below summarizes key findings from studies on the microbial biotransformation of 2,5-hexanedione.

| Microorganism/Enzyme System | Substrate | Product | Key Findings | Reference |

| Lactobacillus kefiri DSM 20587 (whole cells) | 2,5-Hexanedione | (5R)-hydroxyhexane-2-one | Achieved >99% enantiomeric excess. | mdpi.com, researchgate.net, sci-hub.se, nih.gov |

| Lactobacillus kefiri (immobilized in sodium cellulose sulfate) | 2,5-Hexanedione | (5R)-hydroxyhexane-2-one | High selectivity (95%) and space-time yield (87 g L⁻¹ day⁻¹) in a plug flow reactor. | mdpi.com, researchgate.net |

| Thermus thermophilus HB8 3-hydroxybutyryl-CoA dehydrogenase (expressed in E. coli) | 2,5-Hexanedione | (5S)-hydroxyhexane-2-one | High final product concentration (169 ± 3 mM) and space-time-yield of 3.9 g/L/h. | researchgate.net |

| LentiLactobacillus farraginis (whole cell biocatalyst) | Benzaldehyde, malononitrile, and kojic acid | 2-amino-4-(2-hydroxy-5-(hydroxymethyl)-4-oxo-4H-pyran-6-yl)phenyl)nicotinonitrile | Not directly related to 5-hydroxyhexan-2-one but demonstrates the catalytic potential of Lactobacilli. | dntb.gov.ua |

These studies demonstrate the feasibility of using microbial systems to produce specific enantiomers of 5-hydroxyhexan-2-one from 2,5-hexanedione, offering a green and efficient alternative to traditional chemical synthesis. dntb.gov.ua

Ecological and Biological Functions of 5r 5 Hydroxyhexan 2 One and Its Derivatives

Role as a Constituent of Nematode Pheromones

Pheromones are chemical signals that mediate interactions between individuals of the same species, and nematodes utilize a conserved family of these molecules called ascarosides. mdpi.comresearchgate.net These molecules are integral to nematode survival, influencing development, reproduction, and social behavior. mdpi.comnih.gov The biosynthesis of many of these critical signaling compounds relies on precursors such as (5R)-5-hydroxyhexan-2-one.

In the well-studied model organism, the nematode Caenorhabditis elegans, this compound is a direct precursor to the ascaroside known as ascr#2. nih.govebi.ac.ukzfin.org Ascr#2 is a hydroxy ketone ascaroside that is formed through the formal condensation of the hydroxyl group of this compound with the dideoxysugar ascarylose. nih.govebi.ac.uk

This biosynthetic relationship highlights the foundational role of this compound in generating the chemical diversity of the ascaroside family. The production of ascr#2 is part of a complex metabolic pathway, with some ascarosides being synthesized from long-chain precursors via peroxisomal β-oxidation. mdpi.com The absence of certain enzymes in this pathway can halt the synthesis of specific ascarosides like ascr#2. mdpi.com

Ascarosides, including the derivative ascr#2, function as a sophisticated chemical language that regulates crucial aspects of nematode life. nih.govnih.gov These molecules are released into the environment and act as signals for population density, guiding developmental decisions and social behaviors. researchgate.netnih.gov

One of the most critical roles of ascarosides is the induction of the "dauer" diapause, a stress-resistant larval stage that allows nematodes to survive harsh environmental conditions such as overcrowding or lack of food. ebi.ac.ukmdpi.comnih.gov Ascr#2 is a major component of the dauer-inducing pheromone. nih.govebi.ac.uk

Beyond dauer formation, ascarosides mediate a variety of other behaviors. mdpi.com They function as sex pheromones to attract mates and as aggregation pheromones to bring individuals together. mdpi.communi.cz The specific function is often determined by the composition and concentration of the ascaroside mixture. For instance, while ascr#2 contributes to dauer induction, it also acts synergistically with other ascarosides (ascr#3, ascr#4, and ascr#8) to attract males. nih.govebi.ac.ukmdpi.com Different ascarosides can also trigger dispersal or avoidance behaviors. mdpi.com The patterns of ascaroside biosynthesis can be species-specific, reflecting the organism's phylogeny and ecological niche. mdpi.comnih.gov

Table 1: Selected Signaling Functions of Ascarosides in Nematodes

| Ascaroside(s) | Function | Organism Example |

|---|---|---|

| ascr#2, ascr#3, ascr#8 | Dauer Diapause Induction | Caenorhabditis elegans |

| ascr#2, ascr#3, ascr#4, ascr#8 | Male Attraction (Sex Pheromone) | Caenorhabditis elegans |

| ascr#3 | Repels hermaphrodites, increases lifespan | Caenorhabditis elegans |

| osas#9 | Dispersal Signal | Caenorhabditis elegans |

| Mixture of ascarosides | Aggregation, Avoidance, Retention | Various nematode species |

This table is based on information from references mdpi.commicropublication.org.

This compound as a Precursor to Ascarosides (e.g., ascr#2) in Caenorhabditis elegans

Chiral Hydroxy Compounds in Chemical Communication among Organisms (General context)

Chiral compounds, which exist in non-superimposable mirror-image forms (enantiomers), are fundamental to biological systems. Chiral hydroxy compounds, a class that includes this compound, are particularly vital in the chemical communication among a vast range of organisms, from insects to nematodes. muni.czcas.cz The specific three-dimensional structure (stereochemistry) of these molecules is often crucial for their biological activity, as olfactory receptors in receiving organisms are highly specific. jst.go.jpnih.gov

Chiral hydroxy compounds are widely employed as pheromones to convey specific messages within a species. muni.czcas.cz These chemical signals can be categorized by the behaviors they elicit:

Sex Pheromones: Released by one sex to attract a mate. Many insect species, particularly moths, use chiral alcohols and their derivatives for this purpose. jst.go.jp

Aggregation Pheromones: Attract both sexes to a specific location, often for mass attacks on a host plant or for mating. muni.czdiva-portal.org For example, certain methyl-branched secondary alcohols serve as aggregation pheromones for weevils. rsc.org

Alarm Pheromones: Released in response to a threat, such as a predator, to warn other members of the species to flee or fight. muni.czcas.cz

Trail Pheromones: Laid down by social insects, like ants, to mark paths to food sources or new nest sites. muni.cz

Beyond intraspecies communication, chiral hydroxy compounds play a significant role in interactions between different species. muni.cz They can act as powerful attractants or repellents, influencing ecological dynamics.

As attractants , these compounds can lure predators or parasites to their hosts. muni.cz For instance, the pheromones of bark beetles can be detected by other insects that prey on or compete with them. science.gov They can also attract pollinators to plants.

Conversely, as repellent agents , they can deter predators, competitors, or herbivores. The repellent properties are often highly dependent on the molecule's chirality. nih.gov Studies have shown that for certain compounds, one enantiomer can be a potent repellent while its mirror image is inactive. nih.govnih.gov In some cases, a compound might act as an attractant at one concentration and a repellent at another, demonstrating the complexity of these chemical interactions. acs.orgnih.govuniroma1.it

Table 2: General Roles of Chiral Hydroxy Compounds in Chemical Ecology

| Role | Description | Example |

|---|---|---|

| Pheromones | ||

| Sex | Attracts individuals of the same species for mating. | Female moths release chiral alcohols to attract males. jst.go.jp |

| Aggregation | Attracts conspecifics of both sexes to a location. | Weevils use methyl-branched alcohols to aggregate on host plants. rsc.org |

| Alarm | Warns conspecifics of danger. | Volatile chiral hydroxy compounds released upon predator attack. muni.cz |

| Trail | Marks a path for other members of a social group. | Ants use various chemicals, including chiral compounds, to mark trails. muni.cz |

| Interspecific Agents | ||

| Attractant | Lures individuals of a different species. | Bark beetle pheromones attract predator insects. science.gov |

| Repellent | Deters individuals of a different species. | (R)-4-sec-butoxycoumarin repels mosquitos, while the (S) form does not. nih.gov |

This table is based on information from references muni.czjst.go.jprsc.orgscience.govnih.gov.

Advanced Analytical Methodologies in 5r 5 Hydroxyhexan 2 One Research

Enantiomeric Excess Determination Techniques

The enantiomeric purity of (5R)-5-hydroxyhexan-2-one is a critical parameter, particularly in applications where stereochemistry dictates biological activity. sci-hub.se Two primary chromatographic techniques are employed for this purpose.

Chiral Gas Chromatography (GC) for Stereochemical Purity Assessment

Chiral Gas Chromatography (GC) is a powerful method for separating and quantifying the enantiomers of volatile compounds like 5-hydroxyhexan-2-one. vulcanchem.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation and allowing for the determination of enantiomeric excess (ee). libretexts.org

In the synthesis of this compound via whole-cell bioreduction of 2,5-hexanedione (B30556) using Lactobacillus kefiri, chiral GC analysis confirmed the production of the (5R)-enantiomer with an impressive enantiomeric excess of over 99%. core.ac.ukresearchgate.net Similarly, when analyzing pheromone components of cerambycid beetles, chiral GC is used to determine the absolute configurations of chiral compounds. illinois.edu For instance, in the analysis of male-produced volatiles from the cerambycid beetle Neoclytus mucronatus mucronatus, the major component was identified as (R)-3-hydroxyhexan-2-one. illinois.edu

The choice of the chiral stationary phase is critical for achieving successful separation. Modified cyclodextrins, such as Hydrodex and Lipodex, are commonly used as stationary phases for the enantiomeric separation of hydroxy ketones. thieme-connect.comresearchgate.net

Table 1: Chiral GC Conditions for Enantiomeric Analysis

| Parameter | Value | Reference |

| Column | Cyclodex-B | illinois.edu |

| Oven Program | 50 °C (1 min), then 5 °C/min to 200 °C | illinois.edu |

| Carrier Gas | Helium | illinois.edu |

| Detector | Flame Ionization Detection (FID) | illinois.edu |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is another essential technique for assessing the enantiomeric purity of this compound. vulcanchem.comasianpubs.org This method is particularly useful for non-volatile derivatives or when GC is not suitable. The separation mechanism is similar to chiral GC, relying on the differential interaction of enantiomers with the chiral stationary phase.

In studies involving the biocatalytic production of chiral alcohols, chiral HPLC is routinely used to determine the enantiomeric excess of the products. sci-hub.seirb.hr For example, the enantiomeric excess of chiral carbinols produced by Lactobacillus kefiri P2 was determined by HPLC analysis. researchgate.net The selection of the chiral column and the mobile phase composition are optimized to achieve the best separation between the enantiomers. asianpubs.orgrug.nl

Table 2: Chiral HPLC Conditions for Enantiomeric Purity Analysis

| Parameter | Value | Reference |

| Column | Chiralcel OD-H | sci-hub.se |

| Mobile Phase | n-hexane:isopropanol (99:1, v/v) | sci-hub.se |

| Flow Rate | 1.0 mL/min | sci-hub.se |

| Detection | UV at 254 nm | sci-hub.se |

Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound and its reaction products. asm.org Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. nih.gov

In a study on the Clemmensen reduction of this compound, ¹H NMR spectroscopy of esters formed with a chiral derivatizing agent, (-)-(S)-α-methoxy-α-trifluoromethyl-phenylacetic acid, was used to determine the configuration of the resulting alcohols. researchgate.net Furthermore, ¹³C NMR spectroscopy, in conjunction with carbon-13 labeling, has been highlighted as a superior technique for studying reaction mechanisms compared to older methods involving carbon-14 (B1195169) labeling and degradation. researchgate.net Research on the biotransformation of various compounds by Saccharothrix espanaensis utilized NMR spectroscopy to confirm the structures of the resulting glycosylated derivatives. asm.org

Mass Spectrometry-Based Methods for Metabolite Identification and Quantitation

Mass spectrometry (MS), often coupled with a chromatographic separation technique like GC or LC, is a highly sensitive and specific method for identifying and quantifying metabolites, including pheromones like this compound, in complex biological samples. researchgate.netebi.ac.uk

In the field of chemical ecology, GC-MS is the standard method for analyzing insect pheromones. illinois.edubioone.org For instance, in the study of cerambycid beetle pheromones, volatile compounds collected from the insects are analyzed by GC-MS. The mass spectra of the compounds are compared with those of authentic standards for identification. illinois.eduillinois.edu This technique was used to identify (R)-3-hydroxyhexan-2-one as a major pheromone component in several cerambycid species. researchgate.netresearchgate.net

In metabolomics, LC-MS is a key technique for the comprehensive analysis of metabolites in biological systems. metabolomexchange.org For example, a method for the absolute quantitation of nematode pheromones, which are structurally related to this compound, was developed using a rapid mass spectrometry-based approach. ebi.ac.uk This allows for the study of small-molecule metabolism in organisms like Caenorhabditis elegans. ebi.ac.uknih.gov

Table 3: Mass Spectrometry Parameters for Pheromone Analysis

| Parameter | Value | Reference |

| Ionization Mode | Electron Impact (EI) | illinois.edu |

| Ionization Energy | 70 eV | illinois.edu |

| Mass Range (m/z) | 40 to 400 | illinois.edu |

| GC Column | HP-5 | illinois.edu |

Applications of 5r 5 Hydroxyhexan 2 One As a Chiral Synthon in Academic Research

Intermediate in the Synthesis of Optically Active Diols

A primary application of (5R)-5-hydroxyhexan-2-one is its role as a key intermediate in the synthesis of optically active diols, most notably (2R,5R)-hexanediol. core.ac.ukebi.ac.uk Enantiopure diols are important building blocks for creating fine chemicals. core.ac.uk The diastereoselective reduction of 2,5-hexanedione (B30556) is a common method to produce these diols. core.ac.uk

In this process, this compound is an initial product that accumulates before being converted into the final diol. researchgate.net Research has focused on optimizing reaction conditions to control this two-step reduction. For instance, using the biocatalyst Lactobacillus kefir, researchers have been able to achieve quantitative yields of (2R,5R)-hexanediol with very high enantiomeric and diastereomeric excess (>99%). core.ac.ukresearchgate.net By carefully controlling parameters such as pH, temperature, and substrate feeding rates in fed-batch experiments, the formation of the intermediate this compound can be managed to maximize the yield of the desired (2R,5R)-hexanediol. core.ac.uk

The synthesis can be performed using whole-cell biocatalysts, such as immobilized Lactobacillus kefir DSM 20587. researchgate.netnih.govnih.gov This method offers a green and efficient alternative to traditional chemical catalysis. sci-hub.sedntb.gov.ua Studies have shown that immobilizing the bacterial cells can enhance stability and allow for continuous production processes, significantly improving the space-time yield of the desired diol. nih.govnih.gov

Table 1: Biocatalytic Synthesis of (2R,5R)-Hexanediol from 2,5-Hexanedione

| Catalyst | Substrate | Intermediate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Lactobacillus kefir DSM 20587 | 2,5-Hexanedione | This compound | (2R,5R)-Hexanediol | Quantitative yield, >99% ee, >99% de. Optimal at pH 6, 30°C. | core.ac.uk |

| Immobilized Lactobacillus kefir | 2,5-Hexanedione | This compound | (2R,5R)-Hexanediol | High selectivity (95%) and space-time yield (87 g L⁻¹ day⁻¹) in a plug flow reactor. | researchgate.netnih.gov |

| Lactobacillus kefir in membrane reactor | 2,5-Hexanedione | This compound | (2R,5R)-Hexanediol | Nearly quantitative conversion with 78% selectivity for the product over the intermediate. | researchgate.net |

ee = enantiomeric excess; de = diastereomeric excess

Building Block for Chiral Heterocyclic Compounds

The chemical structure of this compound, containing both a ketone and a hydroxyl group, makes it a versatile precursor for the synthesis of chiral heterocyclic compounds. One notable example is its cyclization to form substituted tetrahydrofurans. core.ac.uk

Specifically, this compound can undergo intramolecular cyclization to yield (2,5R)-dimethyl-tetrahydrofuran-2-ol. core.ac.uk This transformation highlights the utility of this hydroxyketone as a building block in creating five-membered heterocyclic rings with defined stereochemistry. The ability to control the stereocenters in the resulting tetrahydrofuran (B95107) derivatives is of significant interest in synthetic organic chemistry.

Potential in the Preparation of Biodegradable Biopolymers and Perfumes (Research Scope)

The application of this compound is an area of ongoing research, particularly in the development of new materials and fragrances. While direct large-scale applications are still under investigation, its structural features suggest potential in these fields.

In the realm of biopolymers, chiral hydroxy compounds are valuable monomers for creating biodegradable polymers with specific properties. mdpi.com The stereochemistry of the monomer unit can influence the physical and degradation characteristics of the resulting polymer. The potential to derive polyesters or other polymers from this compound opens avenues for creating novel, sustainable materials.

In the fragrance industry, chirality is a critical factor, as different enantiomers of a molecule can have distinct scents. muni.cz Chiral aliphatic hydroxy compounds are known to act as pheromones and play a role in the chemical communication of insects. muni.cz The specific stereoisomer this compound, with its defined chiral center, could serve as a precursor or a component in the synthesis of unique, optically active fragrance molecules.

Use in the Synthesis of Complex Molecules and Fine Chemicals (Non-pharmaceutical, non-clinical focus)

Beyond the specific examples above, this compound serves as a versatile chiral synthon for the construction of more complex molecules and fine chemicals outside of the pharmaceutical and clinical domains. researchgate.netdntb.gov.uagoogle.com Chiral synthons are fundamental in asymmetric synthesis, allowing chemists to build complex target molecules with precise control over their three-dimensional structure. google.com

The presence of two functional groups (a ketone and a secondary alcohol) in this compound allows for a variety of chemical modifications. The hydroxyl group can be protected or activated for nucleophilic substitution, while the ketone can undergo reactions such as reductions, additions, or condensations. This dual functionality, combined with its inherent chirality, makes it a valuable starting point for the synthesis of a wide range of enantiomerically pure compounds. dntb.gov.ua Academic research continues to explore its utility in developing efficient synthetic routes to novel and complex chemical structures. beilstein-journals.org

Future Research Directions and Perspectives on 5r 5 Hydroxyhexan 2 One

Development of Novel Biocatalysts with Enhanced Performance for (5R)-5-hydroxyhexan-2-one Production

The production of enantiomerically pure this compound heavily relies on biocatalysis. A significant area of research focuses on the discovery and engineering of novel biocatalysts with superior performance.

Lactic acid bacteria (LAB) have emerged as promising whole-cell biocatalysts due to their "generally regarded as safe" (GRAS) status and their ability to perform bioreductions under mild conditions. researchgate.netdntb.gov.ua Strains like Lactobacillus kefiri have demonstrated high efficiency in the asymmetric reduction of 2,5-hexanedione (B30556) to produce this compound with an enantiomeric excess greater than 99%. researchgate.netnih.govsci-hub.se Future work will likely involve screening new LAB strains from diverse environments to identify those with even higher catalytic activity and broader substrate specificity. researchgate.net

Beyond screening, protein engineering and the co-expression of multiple enzymes in a single host organism present a powerful strategy. For instance, the co-expression of two thermostable dehydrogenases in Escherichia coli has been shown to improve the production of the (5S)-enantiomer, a strategy that could be adapted for the (5R) form. researchgate.net The development of biocatalysts that can withstand high substrate concentrations is crucial for industrial-scale production. researchgate.netresearchgate.net

Table 1: Performance of a Biocatalyst for this compound Production

| Biocatalyst | Substrate | Product | Enantiomeric Excess | Selectivity | Space-Time Yield |

|---|

Data sourced from a study on the synthesis of enantiopure this compound using immobilized whole cells of Lactobacillus kefiri. nih.gov

Exploration of Alternative Substrates and Feedstocks for Sustainable Synthesis

The sustainability of producing this compound is intrinsically linked to the feedstocks used. Current methods often start from 2,5-hexanedione. researchgate.netnih.gov Future research will explore the use of renewable biomass as a starting point. Lignocellulosic biomass, rich in sugars, can be converted into platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF), which can then be transformed into a variety of valuable compounds. nih.govresearchgate.net The development of catalytic processes to convert biomass-derived intermediates into 2,5-hexanedione or other precursors of this compound is a key area of investigation. researchgate.net This approach aligns with the principles of a circular bioeconomy, reducing reliance on fossil fuels. oup.com

Deeper Understanding of Metabolic Pathways and Regulation of this compound in Biological Systems

While the enzymatic reduction of 2,5-hexanedione to this compound is established, a more profound understanding of the underlying metabolic pathways within the biocatalytic organisms is needed. researchgate.netebi.ac.uk Investigating the specific alcohol dehydrogenases responsible for the stereoselective reduction in organisms like Lactobacillus kefiri can provide insights for rational enzyme engineering. researchgate.net

Furthermore, understanding how the expression and activity of these enzymes are regulated will be crucial for optimizing whole-cell biotransformations. This includes studying the effects of co-substrates, such as glucose, which are often required for cofactor regeneration. researchgate.net Mimicking metabolic pathways by organizing enzymes in cascade reactions is a promising approach to enhance efficiency. dntb.gov.ua The study of ascarosides, which are derived from this compound and act as pheromones in nematodes like Caenorhabditis elegans, offers a fascinating glimpse into the natural roles and metabolic origins of this compound. ebi.ac.uk

Expanding the Scope of this compound as a Versatile Chiral Building Block in Diverse Synthetic Applications

This compound is a versatile chiral building block with significant potential in organic synthesis. researchgate.net Its bifunctional nature, possessing both a hydroxyl and a keto group, allows for a wide range of chemical modifications. Future research will likely focus on developing novel synthetic methodologies that leverage this chirality to construct complex molecules, including pharmaceuticals and other fine chemicals. researchgate.netacademie-sciences.fr

One area of exploration is its use in the synthesis of chiral diols, such as (2R,5R)-hexanediol, which can be produced through the further reduction of this compound. ebi.ac.uknih.gov These diols are also valuable chiral synthons. The development of efficient and selective methods to transform the ketone or alcohol functionality will expand the synthetic utility of this compound.

Integration of Advanced Reaction Engineering with Biocatalysis for Industrial Scalability Research

Bridging the gap between laboratory-scale synthesis and industrial production requires significant advances in reaction engineering. nih.gov The use of immobilized whole cells or enzymes in continuous flow reactors offers several advantages over traditional batch processes, including enhanced mass transfer, easier product separation, and improved catalyst stability and reusability. researchgate.netnih.govmdpi.com

Research has shown that immobilizing Lactobacillus kefiri cells in a plug flow reactor significantly improves the space-time yield and selectivity of this compound production compared to a batch reactor. nih.govnih.gov Future investigations will focus on optimizing reactor design, immobilization techniques, and process parameters to maximize productivity and economic viability. nih.govmdpi.com The integration of biocatalysis with flow chemistry is a powerful combination that paves the way for scalable and sustainable manufacturing processes. nih.gov

Further Elucidation of the Ecological Roles of this compound and its Derivatives in Chemical Ecology

Hydroxyketones, including this compound and its structural relatives, play crucial roles in the chemical communication of various organisms. illinois.eduresearchgate.net In the nematode C. elegans, a derivative of this compound is a component of the dauer pheromone, which regulates developmental decisions based on population density. ebi.ac.uk

In the insect world, several cerambycid beetle species utilize hydroxyketones as aggregation-sex pheromones. illinois.eduillinois.edu For example, (R)-3-hydroxyhexan-2-one is a known pheromone component for multiple species. illinois.edu Future research in chemical ecology will aim to identify new organisms that produce or respond to this compound and its derivatives. This involves field trapping studies, chemical analysis of insect-produced volatiles, and behavioral assays. chemecol.org A deeper understanding of these ecological interactions can have practical applications in pest management and conservation. illinois.edu For instance, a novel bioactive linear hydroxyketone, pteroenone, has been identified as a chemical defense in the Antarctic pteropod Clione antarctica. oup.com

Q & A

Q. What are the established enantioselective synthesis routes for (5R)-5-hydroxyhexan-2-one, and how can experimental reproducibility be ensured?

Methodological Answer: Enantioselective synthesis often employs chiral catalysts (e.g., Sharpless epoxidation) or enzymatic methods (e.g., ketoreductases). To ensure reproducibility, document reaction conditions (temperature, solvent purity, catalyst loading) and characterize intermediates via chiral HPLC or polarimetry. Provide raw spectral data (NMR, IR) and step-by-step protocols, including purification techniques (e.g., column chromatography gradients) .

Q. How can researchers validate the stereochemical purity of this compound using spectroscopic methods?

Methodological Answer: Combine NMR (to detect diastereotopic carbons) with chiral derivatization agents (e.g., Mosher’s acid) for NMR analysis. Cross-validate with circular dichroism (CD) spectroscopy or X-ray crystallography if single crystals are obtainable. Report solvent effects and calibration standards for instruments .

Q. What are the best practices for designing kinetic studies on the oxidation of this compound?

Methodological Answer: Use controlled atmosphere reactors to avoid unintended oxidation. Monitor reaction progress via GC-MS or in-situ FTIR. Include triplicate runs with statistical error margins and negative controls (e.g., inert gas purges). Publish raw kinetic data (time vs. concentration plots) and fitting algorithms .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound derivatization be resolved?

Methodological Answer: Conduct a meta-analysis of published protocols, identifying variables such as catalyst aging, moisture sensitivity, or substrate impurities. Reproduce conflicting studies under identical conditions, and perform sensitivity analyses (e.g., Arrhenius plots for temperature-dependent reactions). Use high-purity internal standards (e.g., deuterated analogs) to calibrate quantification methods .

Q. What experimental strategies mitigate degradation of this compound during long-term stability studies?

Methodological Answer: Store samples in amber vials under inert gas (argon/nitrogen) at –20°C, with desiccants to prevent hydrolysis. Periodically analyze aliquots via UPLC-MS to track degradation products (e.g., ketone oxidation or racemization). Include accelerated stability testing (e.g., 40°C/75% RH) and compare degradation pathways using Arrhenius modeling .

Q. How can adsorption phenomena of this compound on laboratory surfaces be quantified and minimized?

Methodological Answer: Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to measure adsorption on glass, steel, or polymer surfaces. Pre-treat surfaces with silanizing agents (e.g., hexamethyldisilazane) to reduce binding. Report recovery rates via spike-and-recovery experiments with isotopic labeling (e.g., -analogs) .

Methodological Challenges & Solutions

Q. What statistical approaches are recommended for analyzing variability in enantiomeric excess (ee) measurements?

Methodological Answer: Apply ANOVA to compare ee values across replicates, accounting for instrumental noise (e.g., baseline drift in HPLC). Use Bayesian regression to model uncertainty in chiral column performance. Publish raw chromatograms and integration parameters .

Q. How should researchers address discrepancies between computational predictions and experimental outcomes for this compound’s reactivity?

Methodological Answer: Re-optimize density functional theory (DFT) calculations with solvent-phase corrections (e.g., COSMO-RS) and compare with experimental kinetic isotope effects (KIEs). Validate transition states using stereochemical probes (e.g., isotopically labeled substrates) .

Literature Review & Data Synthesis

Q. What strategies ensure a comprehensive literature review on this compound’s biological activity?

Methodological Answer:

Use Boolean search strings in SciFinder® (e.g., This compound AND (enzymatic inhibition OR metabolic pathways)). Cross-reference patents, conference abstracts, and non-English journals. Maintain a Zotero/Mendeley database with annotated summaries and methodology critiques .

Q. How can researchers identify gaps in existing studies on this compound’s environmental fate?

Methodological Answer: Map published data onto a 5W2H framework (What, Where, When, Why, How, How much). Prioritize understudied areas (e.g., soil microbiota interactions) and design targeted LC-MS/MS assays for metabolite profiling. Collaborate with open-access repositories to share datasets .

Data Reporting Standards

Q. What metadata is essential for publishing spectral data of this compound?

Methodological Answer: Include instrument model, acquisition parameters (e.g., NMR pulse sequences, MS ionization modes), and reference compounds (e.g., TMS for NMR). Deposit raw files (FID, .RAW) in public repositories like Zenodo or Figshare, with CC-BY licenses .

Q. How should conflicting solubility data for this compound in polar solvents be reconciled?

Methodological Answer: Reproduce measurements using standardized methods (e.g., shake-flask vs. nephelometry). Report temperature, agitation speed, and solvent lot numbers. Perform Hansen solubility parameter (HSP) analysis to predict miscibility gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.